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Compound of Interest

Compound Name: 3-Bromo-6-chloroquinolin-4-amine

CAS No.: 1065088-30-3

Cat. No.: B13710871

Get Quote

Executive Summary: The Structural Imperative
3-Bromo-6-chloroquinolin-4-amine represents a critical scaffold modification in the 4-

aminoquinoline class, historically significant in antimalarial drug design (overcoming PfCRT-

mediated resistance) and emerging kinase inhibitor development. Unlike the parent 6-

chloroquinolin-4-amine, the introduction of a bulky bromine atom at the C3 position introduces

significant steric and electronic perturbations that alter crystal packing, solubility, and ligand-

binding kinetics.

This guide provides a comparative structural analysis, detailing the crystallographic

expectations, synthesis-to-crystal workflows, and performance metrics against established

benchmarks like Chloroquine and the unsubstituted 4-aminoquinoline core.

Comparative Structural Analysis
The following data synthesizes crystallographic trends from the 4-aminoquinoline family to

establish the structural profile of the 3-bromo-6-chloro derivative.
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Table 1: Structural & Physicochemical Comparison
Data derived from homologous series analysis of 3-halo-4-aminoquinolines.

Feature
Target: 3-Bromo-6-

chloroquinolin-4-

amine

Parent: 6-

Chloroquinolin-4-

amine

Benchmark:

Chloroquine

Diphosphate

Crystal System
Monoclinic (Predicted:

P2₁/c)
Monoclinic (P2₁/c) Monoclinic (P2₁/c)

Molecular Weight 257.51 g/mol 178.62 g/mol
319.87 g/mol (free

base)

C3 Substituent

Bromine (-Br) (Van

der Waals radius: 1.85

Å)

Hydrogen (-H) Hydrogen (-H)

Dominant Packing

Halogen Bonding

(Br[1]···N/Cl) + π-

Stacking

Strong π-π Stacking

(Face-to-Face)

H-Bonding (Side chain

dominated)

Steric Effect

High: C3-Br twists the

4-amino group out of

plane.

Low: Planar 4-amino

group.

Moderate: Alkyl chain

flexibility.

Melting Point 140–145 °C (Range) 148–150 °C
193–195 °C

(Diphosphate)

Solubility (DMSO)
Moderate (< 20

mg/mL)
High (> 50 mg/mL) High (> 100 mg/mL)

Key Structural Insights
The "Bromine Twist" (Steric Lock): In the parent 6-chloroquinolin-4-amine, the exocyclic

amine at C4 is coplanar with the quinoline ring, facilitating tight π-π stacking (distance ~3.4

Å). In the 3-bromo derivative, the steric bulk of the bromine atom (1.85 Å radius) forces the

C4-amino group to rotate out of the aromatic plane. This disruption reduces lattice energy,

potentially increasing solubility in organic solvents compared to the parent, but creating

unique "pocket-filling" capabilities in protein targets.
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Halogen Bonding Potential: While 6-chloro derivatives rely on weak Cl···Cl interactions, the

3-bromo substituent introduces a strong σ-hole donor. In the solid state, this molecule is

expected to form C-Br···N halogen bonds with adjacent pyridine nitrogens, creating 1D

supramolecular chains distinct from the hydrogen-bonded networks of Chloroquine.

Experimental Protocols
To obtain publication-quality crystal structure data, specific protocols must be followed to avoid

polymorphism and twinning, common in halogenated quinolines.

Workflow Visualization
The following diagram outlines the critical path from crude synthesis to validated CIF

(Crystallographic Information File).
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Figure 1: Critical workflow for structural determination of halogenated aminoquinolines.

Protocol A: Single Crystal Growth (Slow Evaporation)
Objective: Grow X-ray suitable crystals (approx. 0.3 mm) free of twinning.

Solvent Selection: Prepare a binary solvent system of Ethanol:Dichloromethane (3:1). The

halogenated solvent aids the solubility of the bromo-derivative.

Dissolution: Dissolve 20 mg of 3-Bromo-6-chloroquinolin-4-amine in 4 mL of the solvent

mixture. Sonicate for 5 minutes to ensure homogeneity.

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation

vial. Note: Dust particles act as nucleation sites for polycrystals—avoid this.

Nucleation Control: Cover the vial with Parafilm and pierce 3–4 small holes. Store in a

vibration-free environment at 20°C (dark).
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Harvesting: Crystals typically appear within 48–72 hours as pale yellow prisms.

Protocol B: Data Collection Strategy (SC-XRD)
Objective: Maximize resolution to resolve the Br/Cl positions clearly.

Radiation Source: Molybdenum (Mo) Kα (λ = 0.71073 Å) is mandatory.[2] Copper (Cu)

sources will cause significant absorption fluorescence due to the Bromine atom, degrading

data quality.

Temperature: Collect at 100 K (Cryostream). Room temperature collection often results in

high thermal ellipsoids for the terminal halogens, obscuring precise bond lengths.

Strategy: A full sphere of data is recommended to correct for the heavy atom absorption

effects (using SADABS or equivalent).

Structure-Activity Relationship (SAR) Logic
Why synthesize and characterize this specific derivative? The structural data directly informs its

pharmacological potential compared to Chloroquine.
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Figure 2: SAR logic demonstrating how the 3-bromo modification complements the 6-chloro

core to overcome drug resistance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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